molecular formula C11H10N2OS B8548674 (5-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl)(phenyl)methanone CAS No. 84490-15-3

(5-Methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl)(phenyl)methanone

Cat. No. B8548674
M. Wt: 218.28 g/mol
InChI Key: OSGMKIWQISGXOC-UHFFFAOYSA-N
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Patent
US04405628

Procedure details

In a like manner, but substituting 2-amino-1-(2,3-methylenedioxyphenyl)-1,3-pentadione; 2-amino-4-methyl-1-[2-(1H-pyrryl)]-1,3-pentadione; or 2-amino-1-(4-pyridyl)-1,3-hexadione for 2-amino-1-phenyl-1-3-butadione in the above example, results in 1,3-dihydro-4-ethyl-5-(2,3-methylenedioxybenzoyl)-2H-imidazole-2-thione; 1,3-dihydro-4-isopropyl-5-[2-(1H-pyrrolyl]-2H-imidazole-2-thione; or 1,3-dihydro-4-propyl-5-isonicotinoyl-2H-imidazole-2-thione, respectively.
[Compound]
Name
2-amino-4-methyl-1-[2-(1H-pyrryl)]-1,3-pentadione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-amino-1-phenyl-1-3-butadione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1,3-dihydro-4-isopropyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,3-dihydro-4-propyl-5-isonicotinoyl-2H-imidazole-2-thione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1,3-dihydro-4-ethyl-5-(2,3-methylenedioxybenzoyl)-2H-imidazole-2-thione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(C1NC(=S)NC=1C(=O)C1C=CN=CC=1)CC.[CH2:18]([C:20]1[NH:21][C:22](=[S:36])[NH:23][C:24]=1[C:25](=[O:35])[C:26]1[CH:31]=[CH:30][CH:29]=[C:28]2OCO[C:27]=12)C>>[CH3:18][C:20]1[NH:21][C:22](=[S:36])[NH:23][C:24]=1[C:25](=[O:35])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1

Inputs

Step One
Name
2-amino-4-methyl-1-[2-(1H-pyrryl)]-1,3-pentadione
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-amino-1-phenyl-1-3-butadione
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
1,3-dihydro-4-isopropyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1,3-dihydro-4-propyl-5-isonicotinoyl-2H-imidazole-2-thione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C=1NC(NC1C(C1=CC=NC=C1)=O)=S
Step Five
Name
1,3-dihydro-4-ethyl-5-(2,3-methylenedioxybenzoyl)-2H-imidazole-2-thione
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1NC(NC1C(C1=C2C(=CC=C1)OCO2)=O)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1NC(NC1C(C1=CC=CC=C1)=O)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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